molecular formula C11H13NO2 B15223944 Acetic acid, [(phenylmethyl)imino]-, ethyl ester CAS No. 64222-28-2

Acetic acid, [(phenylmethyl)imino]-, ethyl ester

Cat. No.: B15223944
CAS No.: 64222-28-2
M. Wt: 191.23 g/mol
InChI Key: JMBOCDZJIKZLTO-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylimino)acetate: is an organic compound with the molecular formula C11H13NO2. It is a derivative of glycine, where the amino group is substituted with a benzyl group, and the carboxyl group is esterified with ethanol. This compound is known for its applications in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(benzylimino)acetate can be synthesized through several methods. One common approach involves the condensation of benzylamine with ethyl glyoxylate. The reaction typically occurs in the presence of a catalyst such as acetic acid under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of ethyl 2-(benzylimino)acetate often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The final product is usually obtained through a series of purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(benzylimino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(benzylimino)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(benzylimino)acetate involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to bioactive molecules that modulate various biochemical pathways. The benzyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes, thereby influencing their activity .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(benzylimino)acetate is unique due to its imino group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds .

Properties

CAS No.

64222-28-2

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 2-benzyliminoacetate

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

JMBOCDZJIKZLTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=NCC1=CC=CC=C1

Origin of Product

United States

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